N-(3-chloro-4-fluorophenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide
Description
N-(3-chloro-4-fluorophenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide is a synthetic small molecule characterized by a unique combination of structural motifs:
- Azetidine core: A four-membered nitrogen-containing ring, conferring conformational rigidity compared to larger heterocycles like pyrrolidine or piperidine.
- 3-Chloro-4-fluorophenyl group: A halogenated aromatic moiety, enhancing lipophilicity and influencing target binding.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O3/c1-8-4-13(19-23-8)15(22)20-6-9(7-20)14(21)18-10-2-3-12(17)11(16)5-10/h2-5,9H,6-7H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAWADYEAZNYGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro-fluorophenyl group: This step may involve electrophilic aromatic substitution reactions.
Formation of the azetidine ring: This can be synthesized via cyclization reactions involving appropriate amine and halide precursors.
Coupling of the oxazole and azetidine moieties: This final step might involve amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild heating.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups or scaffolds. Below is a detailed comparison:
Azetidine-Containing Carboxamides
Halogenated Phenyl Carboxamides
Oxazole-Containing Derivatives
Research Findings and Hypotheses
Azetidine vs. Larger Heterocycles : The azetidine core likely enhances metabolic stability compared to five- or six-membered rings due to reduced ring strain and conformational flexibility .
Halogen Positioning : The 3-chloro-4-fluorophenyl group may improve target binding (e.g., enzyme active sites) compared to 4-chlorophenyl (diflubenzuron) by optimizing halogen bonding and steric interactions .
Oxazole Carbonyl : The 5-methyl-1,2-oxazole group could enhance electron-deficient character at the carbonyl, increasing resistance to hydrolysis relative to unsubstituted amides .
Biological Activity
N-(3-chloro-4-fluorophenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide is a synthetic organic compound notable for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.
Compound Overview
Chemical Structure:
The compound features an azetidine ring, a chloro-fluorophenyl group, and an oxazole moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H13ClF N3O3 |
| CAS Number | 1396707-57-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the oxazole ring through cyclization of appropriate precursors.
- Introduction of the chloro-fluorophenyl group via electrophilic aromatic substitution.
- Azetidine ring formation using cyclization reactions with amines and halides.
- Amide bond formation to couple the oxazole and azetidine moieties using reagents like EDCI or DCC .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The unique structure allows it to fit into binding sites, influencing various biological pathways.
Pharmacological Studies
Recent studies have explored the structure–activity relationship (SAR) of similar compounds within the oxazole class. For instance, a related compound demonstrated significant inhibition of alkaline ceramidase (AC) enzymes, which are implicated in various diseases including cancer .
Key Findings:
- In vitro studies indicated that derivatives of this compound could effectively inhibit specific enzymes involved in metabolic pathways.
- In vivo assessments showed favorable pharmacokinetic profiles in animal models, suggesting potential for therapeutic applications.
Case Studies
-
Study on Enzyme Inhibition:
A study published in Nature highlighted the efficacy of a similar oxazole derivative as an inhibitor of AC enzymes. The compound exhibited target engagement in human neuroblastoma cells and demonstrated a desirable pharmacokinetic profile . -
Cancer Research:
Research has indicated that the overexpression of ceramidase is linked to colon carcinogenesis, making it a potential target for therapy. Compounds like this compound could be explored further for their therapeutic implications in cancer treatment .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| N-(3-chloro-4-fluorophenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidine-3-carboxamide | Moderate AC inhibition |
| N-(3-chloro-4-fluorophenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxamide | High selectivity towards specific targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
